molecular formula C13H17ClO B14620218 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene CAS No. 58877-08-0

1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene

Cat. No.: B14620218
CAS No.: 58877-08-0
M. Wt: 224.72 g/mol
InChI Key: UHJKMMVORBAERW-UHFFFAOYSA-N
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Description

1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an ether group containing a 3-ethylpent-2-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1-chloro-4-hydroxybenzene and 3-ethylpent-2-en-1-ol.

    Etherification Reaction: The hydroxyl group of 1-chloro-4-hydroxybenzene reacts with the alcohol group of 3-ethylpent-2-en-1-ol in the presence of an acid catalyst, such as sulfuric acid, to form the ether linkage.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethylpent-2-en-1-yl chain can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the ethylpent-2-en-1-yl chain can be reduced to form saturated compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated ethers.

Scientific Research Applications

1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and ether linkage play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by altering enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-ethoxybenzene: Similar structure but with an ethoxy group instead of the 3-ethylpent-2-en-1-yl chain.

    1-Chloro-4-(2-propenyloxy)benzene: Contains a propenyloxy group instead of the 3-ethylpent-2-en-1-yl chain.

Uniqueness

1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene is unique due to its specific ether linkage and the presence of a chlorine atom on the benzene ring

Properties

CAS No.

58877-08-0

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

1-chloro-4-(3-ethylpent-2-enoxy)benzene

InChI

InChI=1S/C13H17ClO/c1-3-11(4-2)9-10-15-13-7-5-12(14)6-8-13/h5-9H,3-4,10H2,1-2H3

InChI Key

UHJKMMVORBAERW-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCOC1=CC=C(C=C1)Cl)CC

Origin of Product

United States

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